(S)-2,3-dihydrodipicolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5NO4-2 |
|---|---|
Molecular Weight |
167.12 g/mol |
IUPAC Name |
(2S)-2,3-dihydropyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)/p-2/t5-/m0/s1 |
InChI Key |
UWOCFOFVIBZJGH-YFKPBYRVSA-L |
SMILES |
C1C=CC(=NC1C(=O)[O-])C(=O)[O-] |
Isomeric SMILES |
C1C=CC(=N[C@@H]1C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1C=CC(=NC1C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
The Diaminopimelate Dap Pathway: Position of S 2,3 Dihydrodipicolinate
Overview of Lysine (B10760008) Biosynthesis via the DAP Pathway
The biosynthesis of lysine via the DAP pathway begins with the conversion of aspartate to L-aspartate-β-semialdehyde (ASA). eolss.netyoutube.com The first committed step in the lysine-specific branch of this pathway is the condensation of ASA with pyruvate (B1213749), a reaction catalyzed by the enzyme dihydrodipicolinate synthase (DHDPS). eolss.netcanterbury.ac.nz This initial reaction leads to the formation of a heterocyclic compound that is subsequently reduced by dihydrodipicolinate reductase (DHDPR). ebi.ac.uknih.gov From this point, the pathway diverges into several variants—the succinylase, acetylase, dehydrogenase, and aminotransferase pathways—which all converge to produce meso-diaminopimelate (meso-DAP). wikipedia.orgwikipedia.orgebi.ac.uk The final step in all variations is the decarboxylation of meso-DAP to yield L-lysine. wikipedia.org
Detailed Enzymatic and Non-Enzymatic Steps Leading to (S)-2,3-Dihydrodipicolinate Formation
The formation of the initial heterocyclic product of the DHDPS-catalyzed reaction has been a subject of scientific debate, with evidence suggesting the product could be either this compound (DHDP) or (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinate (HTPA). genome.jpnih.gov
The enzyme dihydrodipicolinate synthase (DHDPS) catalyzes the condensation of L-aspartate-β-semialdehyde and pyruvate. wikipedia.orgacs.org The reaction mechanism is a type I aldolase (B8822740) reaction that proceeds via a ping-pong mechanism. acs.orgacs.org Initially, pyruvate binds to the enzyme, forming a Schiff base with a lysine residue in the active site. acs.org Following the release of a water molecule, L-aspartate-β-semialdehyde binds, and the condensation reaction occurs, leading to the formation of the product. acs.orgcanterbury.ac.nz Some studies, using X-ray crystallography and NMR spectroscopy, have identified the direct product of the DHDPS-catalyzed reaction as (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinate (HTPA). nih.govnih.gov
There is also significant evidence suggesting that the initial product, HTPA, is unstable and can undergo non-enzymatic dehydration to form this compound (DHDP). researchgate.net More recent studies using proton NMR and GC-MS analysis have presented evidence that DHDP is indeed the final product released from the enzyme. nih.gov The controversy over the exact identity of the DHDPS product highlights the complexity of this enzymatic reaction. genome.jp For the purpose of this article, the term this compound will be used to refer to the substrate for the subsequent enzyme in the pathway.
Subsequent Metabolic Conversions to L-Lysine and Related Metabolites
Following its formation, this compound is a substrate for the next enzyme in the pathway, dihydrodipicolinate reductase.
Dihydrodipicolinate reductase (DHDPR) catalyzes the NAD(P)H-dependent reduction of the carbon-carbon double bond in this compound to form L-2,3,4,5-tetrahydrodipicolinate (THDP). nih.govresearchgate.netacs.org The enzyme can utilize either NADH or NADPH as a cofactor, with some studies indicating a preference for NADH in certain organisms. nih.govkoreascience.kr The reaction mechanism involves the stereospecific transfer of a hydride ion from the reduced nucleotide to the C4 position of dihydrodipicolinate. nih.gov
From L-2,3,4,5-tetrahydrodipicolinate, the DAP pathway branches into at least four known variations to produce meso-diaminopimelate. frontiersin.orgebi.ac.uk
Succinylase and Acetylase Pathways: These are multi-enzyme pathways where THDP is first acylated with either succinyl-CoA or acetyl-CoA. eolss.netebi.ac.uk This is followed by transamination, deacylation, and epimerization steps to yield meso-DAP. eolss.net The succinylase pathway is common in many bacteria. ebi.ac.uk
Dehydrogenase Pathway: In this shorter variant, meso-DAP is formed directly from THDP in a single step catalyzed by diaminopimelate dehydrogenase. wikipedia.orgebi.ac.uk
Aminotransferase Pathway: This pathway, found in plants and some bacteria, involves the direct conversion of THDP to LL-diaminopimelate by LL-diaminopimelate aminotransferase, followed by epimerization to meso-DAP. ebi.ac.ukresearchgate.netnih.gov
All these branches ultimately converge to produce meso-DAP, which is then decarboxylated to form L-lysine. wikipedia.org
Subsequent Metabolic Conversions to L-Lysine and Related Metabolites
Terminal Synthesis of L-Lysine and Meso-Diaminopimelate (Meso-DAP)
The conversion of this compound marks the beginning of the terminal section of the DAP pathway, which branches into several variations but ultimately converges to produce L-lysine and its direct precursor, meso-diaminopimelate (meso-DAP).
The first step following the generation of DHDP is its reduction by the enzyme dihydrodipicolinate reductase (DHDPR), which utilizes NADH or NADPH as a cofactor to produce L-2,3,4,5-tetrahydrodipicolinate (THDP). researchgate.netasm.orgebi.ac.uk From THDP, the pathway diversifies into at least four distinct variants to synthesize meso-DAP: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. nih.govnih.govresearchgate.net
The Succinylase and Acetylase Pathways: These pathways involve the acylation of THDP. In the succinylase pathway, enzymes catalyze a series of reactions including succinylation, transamination, and desuccinylation to form LL-diaminopimelate. pnas.orgymdb.ca The acetylase pathway follows a similar logic using acetylated intermediates.
The Dehydrogenase Pathway: This pathway offers a more direct route, converting THDP directly to meso-DAP in a single step catalyzed by meso-diaminopimelate dehydrogenase (Ddh). researchgate.netnih.gov
The Aminotransferase Pathway: Found in organisms like Chlamydia and plants, this pathway uses an aminotransferase (DapL) to directly convert THDP and glutamate (B1630785) into LL-diaminopimelate. researchgate.netnih.govpnas.org
Regardless of the specific variant pathway taken from THDP, they all yield LL-diaminopimelate or meso-DAP. The enzyme diaminopimelate epimerase (DapF) catalyzes the stereo-conversion of LL-diaminopimelate into meso-DAP. researchgate.netpnas.org
The final two products of this section of the pathway are meso-DAP and L-lysine. Meso-DAP is a crucial molecule in its own right, while L-lysine is generated in the terminal step. The enzyme diaminopimelate decarboxylase (DAPDC or LysA) catalyzes the irreversible decarboxylation of meso-DAP to produce L-lysine. researchgate.netwikipedia.org
Interactive Table: Key Enzymes in the Terminal DAP Pathway
| Enzyme | Abbreviation | Function |
| Dihydrodipicolinate Reductase | DHDPR / DapB | Reduces this compound to L-2,3,4,5-tetrahydrodipicolinate. canterbury.ac.nzasm.org |
| Tetrahydrodipicolinate N-succinyltransferase | DapD | Catalyzes the succinylation of THDP in the succinylase pathway. pnas.org |
| N-succinyl-diaminopimelate aminotransferase | DapC | Catalyzes the transamination step in the succinylase pathway. pnas.org |
| N-succinyl-diaminopimelate desuccinylase | DapE | Removes the succinyl group in the succinylase pathway. pnas.org |
| meso-Diaminopimelate Dehydrogenase | Ddh | Directly converts THDP to meso-DAP in the dehydrogenase pathway. researchgate.netnih.gov |
| LL-Diaminopimelate Aminotransferase | DapL | Converts THDP to LL-diaminopimelate in the aminotransferase pathway. nih.govpnas.org |
| Diaminopimelate Epimerase | DapF | Converts LL-diaminopimelate to meso-diaminopimelate. researchgate.netpnas.org |
| Diaminopimelate Decarboxylase | DAPDC / LysA | Catalyzes the final step, converting meso-DAP to L-lysine. researchgate.netwikipedia.org |
Role in Bacterial Cell Wall Biosynthesis and Endospore Formation
The metabolic products derived from this compound are fundamental to two critical bacterial survival structures: the cell wall and the endospore.
Bacterial Cell Wall Biosynthesis
The DAP pathway is intrinsically linked to the structural integrity of many bacteria through its production of meso-DAP. This specific amino acid is an essential building block of peptidoglycan, the polymer that forms the rigid cell wall of most bacteria. asm.orgoup.comnih.gov Meso-DAP is incorporated into the peptide side chains that cross-link the glycan strands of peptidoglycan, providing strength and shape to the cell. The essentiality of meso-DAP for cell wall synthesis makes the DAP pathway, including the enzymes that produce and process this compound, a prime target for the development of novel antibiotics. usask.caresearchgate.netasm.org Disruption of this pathway in susceptible bacteria leads to the inability to synthesize proper cell walls, resulting in cell lysis. nih.gov
Endospore Formation
In certain genera of bacteria, such as Bacillus and Clostridium, the DAP pathway has an additional role in the formation of endospores. Endospores are dormant, highly resistant structures that allow bacteria to survive extreme environmental conditions. nih.gov A key component of endospores is dipicolinic acid (DPA), which accumulates in the spore core and contributes significantly to its heat resistance. nih.gov
The biosynthesis of DPA branches directly from the DAP pathway, using this compound as a direct precursor. google.comresearchgate.net During the process of sporulation, the enzyme dipicolinate synthetase, encoded by the spoVF gene, converts this compound into dipicolinic acid. google.comasm.org This diverts the flow of this intermediate away from lysine synthesis and towards the production of DPA, a critical step for the maturation of a resilient endospore. asm.org
Enzyme Function and Substrate Specificity for Pyruvate and L-Aspartate β-Semialdehyde (ASA)
DHDPS catalyzes the aldol-like condensation of two substrates: pyruvate and L-aspartate β-semialdehyde (ASA). ebi.ac.uk The reaction is highly specific for these substrates. The enzyme brings together pyruvate and ASA to form HTPA. usask.ca While it was previously debated whether high concentrations of (S)-ASA could inhibit the enzyme, it has been demonstrated that DHDPS is not inhibited by its substrate. The observed inhibition was attributed to impurities in certain (S)-ASA preparations. nih.gov Furthermore, the (R)-enantiomer of ASA does not act as a substrate or an inhibitor for DHDPS from Escherichia coli. nih.gov
The binding of the substrates to the enzyme is a highly ordered process. Pyruvate is the first substrate to bind to the enzyme. nih.govacs.org This initial binding event is a prerequisite for the subsequent recruitment of the second substrate, ASA, to the active site. plos.org This sequential binding is a key feature of the enzyme's catalytic mechanism. The binding of pyruvate has also been shown to stabilize the tetrameric structure of some DHDPS enzymes. nih.gov
Detailed Enzymatic Reaction Mechanism
The catalytic mechanism of DHDPS is a well-studied process that involves several key steps, leading to the formation of the final product.
The reaction initiates with the nucleophilic attack of the ε-amino group of a conserved lysine residue (Lys161 in E. coli) in the active site on the keto group of the first substrate, pyruvate. ebi.ac.ukresearchgate.net This attack forms a tetrahedral intermediate. The formation of this intermediate is facilitated by other active site residues, such as Tyr133, which polarizes the pyruvate's keto group. ebi.ac.uk Following the formation of the tetrahedral intermediate, a molecule of water is eliminated, resulting in the formation of a Schiff base. ebi.ac.uk This Schiff base then tautomerizes to form a more stable enamine intermediate. nih.govebi.ac.uk The formation of this enamine is considered the irreversible step in the reaction at higher pH, and it is the active species that will react with the second substrate. nih.govacs.org
Once the enamine intermediate is formed, the second substrate, L-aspartate β-semialdehyde (ASA), binds to the active site. researchgate.net The enamine then performs a conjugate nucleophilic attack on the aldehyde group of ASA. ebi.ac.uklibretexts.orglibretexts.org This attack leads to the formation of a new carbon-carbon bond and a covalent intermediate. Following this, a series of steps including dehydration and a transimination reaction occur, leading to the cyclization of the intermediate and the formation of the final product, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). nih.gov The active site lysine residue is then regenerated, ready for another catalytic cycle. researchgate.net
Kinetic studies of DHDPS have revealed that the enzyme generally follows a Ping-Pong Bi-Bi kinetic mechanism. nih.govcanterbury.ac.nz In this model, the first substrate (pyruvate) binds to the enzyme, a product (water) is released, and the enzyme is modified (forming the enamine intermediate). nih.gov The second substrate (ASA) then binds to the modified enzyme, and the final product (HTPA) is released. acs.orgacs.org This mechanism is characterized by parallel lines on a Lineweaver-Burk plot when the concentration of one substrate is varied while the other is held constant at different concentrations. acs.orglibretexts.org
However, the kinetic mechanism of DHDPS can be influenced by factors such as pH. At lower pH values, the mechanism can shift to a sequential ordered mechanism. acs.org In a sequential mechanism, both substrates must bind to the enzyme to form a ternary complex before any products are released. libretexts.org
Table 1: Kinetic Parameters of DHDPS from Various Organisms
| Organism | Kinetic Mechanism | Km (Pyruvate) (mM) | Km (ASA) (mM) | Reference |
|---|---|---|---|---|
| Escherichia coli (pH 8.0) | Ping-Pong | ~0.1 | ~0.1 | acs.org |
| Escherichia coli (pH 5.7) | Sequential Ordered | ~0.1 | ~0.1 | acs.org |
| Campylobacter jejuni | Ping-Pong | Not specified | Not specified | nih.gov |
| Arabidopsis thaliana | Not specified | Not specified | Not specified | plos.org |
The pH of the environment has a significant impact on the kinetic mechanism of DHDPS. At a higher pH (around 8.0), the enzyme from E. coli exhibits a Ping-Pong kinetic mechanism. acs.orgnih.gov This is attributed to the deprotonation of the methyl group of the pyruvate in the Schiff base to form the enamine intermediate, which is considered an irreversible step at this pH. acs.org
In contrast, at a lower pH (around 5.7), the kinetic mechanism shifts to a sequential steady-state ordered mechanism. acs.orgnih.gov At this lower pH, the protonation state of the enamine intermediate is altered, making its formation reversible. This change leads to the sequential binding of pyruvate and then ASA before the catalytic reaction proceeds. acs.org
Kinetic Studies and Mechanistic Models (e.g., Ping-Pong, Sequential)
Allosteric Regulation by L-Lysine
L-lysine, the end product of the biosynthetic pathway, acts as an allosteric inhibitor of DHDPS. nih.gov This feedback inhibition is a crucial regulatory mechanism that controls the flow of metabolites through the pathway. The sensitivity of DHDPS to lysine inhibition varies among different species. nih.gov For instance, plant DHDPS enzymes are generally more strongly inhibited by lysine compared to their bacterial counterparts. publish.csiro.au
The allosteric binding site for lysine is located at the interface between two monomers in the enzyme's quaternary structure. nih.govplos.org The binding of lysine to this site induces conformational changes that are transmitted to the active site, leading to a decrease in enzyme activity. usask.ca In some DHDPS enzymes, lysine binding has been shown to increase the rigidity of the active site, which may hinder the proper binding and diffusion of the substrates. usask.ca The mechanism of inhibition can also be pH-dependent. At pH 8.0, lysine primarily binds to the enzyme form that has already reacted with pyruvate, affecting the second half of the reaction. acs.orgnih.gov However, at a lower pH, lysine appears to bind to the free enzyme. acs.org
Table 2: Inhibition Constants (Ki) for L-Lysine
| Organism | pH | Ki (mM) | Target Enzyme Form | Reference |
|---|---|---|---|---|
| Escherichia coli | 8.0 | ~0.3 | F enzyme form (post-pyruvate binding) | acs.orgnih.gov |
| Escherichia coli | low pH | ~5 | Free enzyme | acs.orgnih.gov |
Mechanisms of Feedback Inhibition and Cooperativity
Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme that catalyzes the first committed step in the lysine biosynthesis pathway in bacteria and plants. latrobe.edu.aucanterbury.ac.nznih.govnih.gov Its activity is commonly regulated by the end-product of the pathway, (S)-lysine, through a process known as allosteric feedback inhibition. latrobe.edu.auunimelb.edu.aunih.goveolss.net This regulatory mechanism allows the cell to control the rate of lysine synthesis based on its availability, preventing unnecessary production.
The inhibition by lysine is not only allosteric but also frequently cooperative, meaning the binding of one lysine molecule to the enzyme influences the binding affinity of subsequent lysine molecules. unimelb.edu.aunih.govacs.org In studies of DHDPS from the bacterium Campylobacter jejuni, the Hill coefficients for lysine binding were found to be greater than 2, which suggests a high degree of positive cooperativity and indicates that the enzyme's two allosteric sites are not independent. nih.govacs.org Similarly, DHDPS from the common grapevine, Vitis vinifera, exhibits cooperative lysine binding with an apparent Hill coefficient of approximately 1.9. researchgate.net Research has also shown that for some DHDPS enzymes, the second lysine molecule binds with a significantly higher affinity than the first. eolss.net
The kinetic mechanism of this feedback inhibition can vary depending on the organism and the substrate . For instance, in C. jejuni, (S)-lysine acts as an uncompetitive partial inhibitor with respect to the first substrate, pyruvate, and as a mixed partial inhibitor concerning the second substrate, (S)-aspartate-β-semialdehyde (ASA). nih.govacs.org In Escherichia coli, lysine is considered a mixed partial inhibitor that primarily affects the second half of the catalytic reaction. acs.org Interestingly, the presence of the inhibitor lysine can also induce cooperative binding for the substrate (S)-ASA in some species. nih.govacs.org
Table 1: Kinetic and Cooperative Properties of Lysine Inhibition on DHDPS
| Species | Inhibition Type vs. Pyruvate | Inhibition Type vs. (S)-ASA | Apparent Hill Coefficient (n_app) | Reference(s) |
|---|---|---|---|---|
| Campylobacter jejuni | Uncompetitive Partial | Mixed Partial | > 2.0 | nih.gov, acs.org |
| Vitis vinifera | Mixed Inhibition | - | ~1.9 | unimelb.edu.au, researchgate.net |
| Escherichia coli | Mixed Partial | Partial Non-competitive | - | acs.org, nih.gov |
Structural Basis of Allosteric Regulation and Allosteric Site Architecture
The allosteric regulation of DHDPS is deeply rooted in its three-dimensional structure. The enzyme typically exists as a homotetramer, which can be described as a "dimer of dimers". nih.govplos.orgresearchgate.netplos.org This quaternary structure is essential for both its catalytic function and its regulation. The allosteric site, where lysine binds to exert its inhibitory effect, is located in a cleft at the interface between the two monomers that form a "tight dimer". nih.govplos.orgresearchgate.net This site is physically distinct and remote from the active site where the catalytic reaction occurs. nih.govrcsb.org
Upon binding to the allosteric site, lysine induces conformational changes that are transmitted to the active site, leading to a reduction in enzyme activity. rcsb.org In Vitis vinifera DHDPS, the binding of lysine causes a significant rotational movement of a key catalytic residue, Tyr132. rcsb.org This change is believed to disrupt a critical proton relay system within the active site, thereby attenuating catalysis. rcsb.org A study on two DHDPS isoforms from Arabidopsis thaliana revealed that a subtle difference in the rotational conformation of a single allosteric site residue, Trp116, accounts for a tenfold difference in their sensitivity to lysine inhibition. latrobe.edu.aurcsb.org High-resolution crystal structures have shown that the allosteric site is connected to the active site through a conserved channel of water molecules, which may play a role in transmitting the inhibitory signal. nih.goveolss.netrcsb.org
Table 2: Structural Features of DHDPS Allosteric Regulation
| Species | Key Allosteric Site Residues | Structural Change Upon Lysine Binding | Quaternary Architecture | Reference(s) |
|---|---|---|---|---|
| Escherichia coli | His53, His56, Asn80, Tyr106 | Minor conformational changes | Head-to-head tetramer | nih.gov, nih.gov |
| Arabidopsis thaliana | Trp116 | Altered rotamer conformation of Trp116 | Back-to-back tetramer | latrobe.edu.au, rcsb.org |
Comparative Analysis of Regulatory Properties Across Species (Plants, Gram-Negative, Gram-Positive Bacteria)
The sensitivity of DHDPS to feedback inhibition by lysine varies dramatically across different biological kingdoms and even between different bacterial groups. nih.govportlandpress.com This variation reflects the diverse metabolic strategies that have evolved to control lysine production.
Plants : DHDPS enzymes in plants are generally highly sensitive to lysine inhibition. nih.goveolss.netpublish.csiro.au This strong regulation makes DHDPS a primary control point for the lysine biosynthetic pathway in plants. unimelb.edu.auresearchgate.net The half-maximal inhibitory concentrations (IC₅₀) for lysine are typically in the low micromolar range, often between 10 and 50 µM. nih.goveolss.netnih.gov For example, the AtDHDPS1 isoform in Arabidopsis thaliana is about 10 times more sensitive to lysine than its counterpart, AtDHDPS2. latrobe.edu.aurcsb.org
Gram-Negative Bacteria : In contrast, DHDPS from gram-negative bacteria usually displays weak to moderate inhibition by lysine. nih.govnih.govportlandpress.com The IC₅₀ values for these enzymes are significantly higher than those for plant enzymes, typically ranging from 0.25 to 1.0 mM. eolss.netnih.govportlandpress.com E. coli is a classic example of a gram-negative bacterium with a lysine-sensitive DHDPS, although its sensitivity is much lower than that of plant enzymes. nih.govresearchgate.net
Gram-Positive Bacteria : DHDPS from most gram-positive bacteria shows little to no feedback inhibition by lysine. eolss.netnih.govresearchgate.netportlandpress.com Well-studied examples include the enzymes from Bacillus species, Staphylococcus aureus, and the industrially important Corynebacterium glutamicum, which is notably insensitive to lysine. nih.goveolss.netiisc.ac.in The lack of allosteric regulation is also observed in some ancient thermophilic bacteria like Thermotoga maritima, suggesting that feedback inhibition is a regulatory mechanism that evolved later in the bacterial lineage. nih.govportlandpress.com
Table 3: Comparative Sensitivity of DHDPS to Lysine Inhibition Across Species
| Organism Group | General Sensitivity to Lysine | Typical IC₅₀ Range (mM) | Example Organisms | Reference(s) |
|---|---|---|---|---|
| Plants | High | 0.01 - 0.05 | Arabidopsis thaliana, Vitis vinifera, Wheat | nih.gov, publish.csiro.au, nih.gov, eolss.net |
| Gram-Negative Bacteria | Weak to Moderate | 0.25 - 1.0 | Escherichia coli, Campylobacter jejuni | portlandpress.com, nih.gov, nih.gov, eolss.net |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-Aspartate-β-semialdehyde |
| (S)-lysine |
| Pyruvate |
| Succinate β-semialdehyde |
| α-ketopimelic acid |
| Dipicolinic acid |
| (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid |
| meso-diaminopimelate |
| Tetrahydrodipicolinate |
| N-succinyl-2-amino-6-ketopimelate |
| 2,6-pyridinedicarboxylic acid |
| Asulam |
Distinct Distribution Across Biological Kingdoms and Evolutionary Context
The biosynthesis of lysine (B10760008) is characterized by a fascinating dichotomy in the biological world, with two distinct pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgnih.gov (S)-2,3-dihydrodipicolinate is a hallmark of the DAP pathway, which is predominantly found in bacteria, archaea, plants, and some lower fungi. embl.deresearchgate.net In contrast, the AAA pathway is the primary route for lysine synthesis in most fungi and euglenoids. nih.govnih.gov Animals, including humans, lack the ability to synthesize lysine de novo and must obtain it from their diet, making it an essential amino acid. wikipedia.orgnih.gov
The distribution of these two pathways across different life forms provides intriguing insights into evolutionary biology. It is believed that the enzymes of the DAP pathway are evolutionarily related to those involved in arginine metabolism, while the enzymes of the AAA pathway show connections to leucine (B10760876) metabolism. nih.gov The presence of the DAP pathway in both bacteria and plants suggests a deep evolutionary origin, with evidence pointing to lateral gene transfer events having played a significant role in the distribution of key enzymes like lysA across different eukaryotic lineages. nih.gov The structural and functional analysis of dihydrodipicolinate synthase (DHDPS) from various species has revealed considerable diversity, particularly in its quaternary structure, which offers further clues about its evolutionary trajectory. nih.govresearchgate.net For instance, bacterial DHDPS tetramers typically adopt a "head-to-head" arrangement, whereas plant enzymes exhibit a "back-to-back" conformation. nih.govresearchgate.net
Historical Perspectives on Pathway Elucidation
The journey to understanding the role of (S)-2,3-dihydrodipicolinate in lysine (B10760008) biosynthesis has been a gradual process of scientific inquiry. Early research focused on identifying the key intermediates and enzymes involved in the diaminopimelate (DAP) pathway in bacteria. The enzyme responsible for the synthesis of DHDP, dihydrodipicolinate synthase (DHDPS), has been a subject of extensive study. plos.org
This compound: A Key Intermediate in Lysine Biosynthesis
This compound is a crucial intermediate in the diaminopimelate (DAP) pathway, an essential metabolic route for the synthesis of L-lysine in most bacteria, archaea, plants, and some fungi. eolss.netwikipedia.orgfrontiersin.org This pathway is absent in animals, making its enzymes attractive targets for the development of novel antibiotics and herbicides. ebi.ac.ukebi.ac.uk This article focuses on the chemical compound this compound, its formation, and its central position within the DAP pathway.
Dihydrodipicolinate Reductase Dhdpr : Enzymatic Characteristics
Enzyme Function in the Reduction of (S)-2,3-Dihydrodipicolinate
Dihydrodipicolinate reductase catalyzes the second committed step in the lysine (B10760008) biosynthetic pathway. Its primary function is the NAD(P)H-dependent reduction of the α,β-unsaturated cyclic imine, this compound (DHDP), to yield (S)-2,3,4,5-tetrahydrodipicolinate (THDP). researchgate.netnih.govresearchgate.net This reaction involves the saturation of a carbon-carbon double bond within the DHDP molecule, a crucial transformation for the subsequent steps in the lysine synthesis cascade. nih.gov The product, THDP, is then further processed by downstream enzymes to ultimately produce lysine, an essential amino acid. publish.csiro.au
The substrate for DHDPR, this compound, is itself the product of the preceding enzyme in the pathway, dihydrodipicolinate synthase (DHDPS). nih.govresearchgate.net Interestingly, there has been some scientific discussion regarding the immediate product of DHDPS, with some studies suggesting it is (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinate (HTPA), which then spontaneously dehydrates to DHDP. nih.govresearchgate.net Regardless of the precise nature of the DHDPS product, DHDP is the recognized substrate that enters the active site of DHDPR for reduction.
Reaction Mechanism and Stereochemistry of Hydride Transfer
The catalytic mechanism of DHDPR from Escherichia coli has been shown to follow an ordered sequential kinetic mechanism. nih.gov In this mechanism, the nucleotide cofactor, either NADH or NADPH, binds to the enzyme first, followed by the binding of the substrate, this compound. After the chemical transformation, the product, (S)-2,3,4,5-tetrahydrodipicolinate, is released, followed by the dissociation of the oxidized nucleotide (NAD⁺ or NADP⁺). nih.gov
A critical aspect of the DHDPR-catalyzed reaction is the stereochemistry of the hydride transfer. It has been demonstrated that the enzyme facilitates the stereospecific transfer of the pro-R hydrogen atom from the C4 position of the nicotinamide (B372718) ring of the nucleotide cofactor to the C4 position of the this compound substrate. nih.gov This hydride transfer targets the β-carbon of the α,β-unsaturated imine system in DHDP. nih.gov The resulting intermediate is a resonance-stabilized carbanion at the C3 position, which is subsequently protonated to yield the final product, (S)-2,3,4,5-tetrahydrodipicolinate. nih.gov The general principle of stereospecific hydride transfer from either the pro-R or pro-S position of NAD(P)H is a common feature of dehydrogenase and reductase enzymes, dictating the stereochemical outcome of the reaction. libretexts.orgnih.gov
Nucleotide Cofactor Specificity and Preference (NADH vs. NADPH)
The specificity and preference of DHDPR for its nucleotide cofactor, NADH or NADPH, exhibit interesting variations across different species. Some DHDPR enzymes, such as the one from Escherichia coli, can utilize both NADH and NADPH as reductants. nih.gov However, in the case of E. coli DHDPR, NADH is kinetically twice as effective as NADPH. nih.gov
In contrast, DHDPR from other organisms shows a distinct preference for NADPH. For instance, the enzyme from Thermotoga maritima and methicillin-resistant Staphylococcus aureus (MRSA) displays a significantly higher affinity for NADPH. rsc.orgwikigenes.org Similarly, DHDPR from Paenisporosarcina sp. TG-14 demonstrates a strong preference for NADPH over NADH. nih.govnih.gov Structural studies of the Paenisporosarcina enzyme have revealed that specific interactions between His35 and Lys36 residues and the 2'-phosphate group of NADPH are responsible for this preference. nih.govyoutube.com Plant DHDPR orthologues also tend to exhibit a higher catalytic rate with NADPH, which is considered the biologically relevant cofactor as DHDPR is localized in the chloroplasts where NADPH is generated during photosynthesis. nih.gov The DHDPR from Arabidopsis thaliana shows similar specificity for both NADH and NADPH.
Kinetic Parameters and Catalytic Efficiency
The kinetic parameters of DHDPR have been determined for the enzyme from various sources, providing insights into its catalytic efficiency. These parameters, including the Michaelis constant (KM) for the substrates and the catalytic rate constant (kcat), are crucial for understanding the enzyme's performance.
For example, the DHDPR from methicillin-resistant Staphylococcus aureus (MRSA) exhibits a KM of 12 µM for NADPH and 26 µM for NADH. wikigenes.org The Arabidopsis thaliana DHDPR has a KM for NADPH of 35 µM and for its other substrate, HTPA, of 57 µM. In some cases, substrate inhibition has been observed. For instance, the T. maritima DHDPR is inhibited by high concentrations of DHDP, and NADH also acts as an inhibitor at high concentrations. rsc.org Similarly, the MRSA-DHDPR is inhibited by high concentrations of DHDP when using NADPH as the cofactor. wikigenes.org
The following table summarizes some of the reported kinetic parameters for DHDPR from different organisms.
| Organism | Cofactor | KM (Cofactor) (µM) | KM (DHDP/HTPA) (µM) | Inhibition by Substrate |
| Staphylococcus aureus (MRSA) | NADPH | 12 | - | Yes (with NADPH) |
| Staphylococcus aureus (MRSA) | NADH | 26 | - | No |
| Arabidopsis thaliana | NADPH | 35 | 57 | - |
| Arabidopsis thaliana | NADH | - | - | Yes (with HTPA) |
| Thermotoga maritima | NADPH | - | - | Yes |
| Thermotoga maritima | NADH | - | - | Yes |
Investigation of Alternate Catalytic Activities (e.g., Dehydratase Function)
While the primary and well-established function of DHDPR is the reduction of this compound, there have been suggestions of an ancillary catalytic role. Some studies have proposed that DHDPR may also possess a dehydratase activity, catalyzing the conversion of (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinate (HTPA) to this compound (DHDP) prior to its reduction. This initial dehydration step would essentially mean that the enzyme can process the direct product of DHDPS. However, other research indicates that the dehydration of HTPA to DHDP occurs non-enzymatically. Further investigation is required to conclusively establish whether this dehydratase function is a true catalytic activity of DHDPR or a result of the inherent instability of HTPA.
Structural Biology and Protein Dynamics of S 2,3 Dihydrodipicolinate Pathway Enzymes
Quaternary Structure and Oligomeric State of DHDPS
Dihydrodipicolinate synthase (DHDPS) is typically a homotetrameric enzyme, meaning it is composed of four identical protein subunits. This tetrameric assembly is crucial for its stability and catalytic efficiency. nih.govnih.gov
Homotetramer Organization and Dimer-of-Dimers Architecture
The four monomers of DHDPS are organized into a "dimer-of-dimers" architecture. nih.govportlandpress.com This means that two monomers first associate tightly to form a dimer, and then two of these "tight" dimers come together through weaker interactions to form the complete tetramer. nih.govproquest.com This arrangement results in a significant solvent-filled cavity in the center of the tetrameric structure. nih.gov Each monomer within the tetramer only makes contact with two neighboring monomers. nih.gov The interface between the two tight dimers is relatively small, constituting only about 4.3% of the total monomer surface area. nih.gov
Comparative Structural Analysis of DHDPS from Diverse Organisms
While the homotetrameric nature of DHDPS is largely conserved, the specific arrangement of the dimer-of-dimers varies between different kingdoms of life. nih.gov
Bacterial DHDPS: In most bacteria, such as Escherichia coli, Thermotoga maritima, and Bacillus anthracis, the DHDPS tetramer adopts a "head-to-head" configuration. nih.govportlandpress.comresearchgate.netnih.gov In this arrangement, the allosteric sites, which bind the feedback inhibitor lysine (B10760008), are located at the top and bottom of the tetramer at the tight-dimer interface. nih.gov
Plant DHDPS: In contrast, DHDPS from plants like Nicotiana sylvestris and Vitis vinifera (common grapevine) exhibits a "back-to-back" quaternary structure. researchgate.netrcsb.orgnih.govnih.gov This alternative arrangement was first observed in N. sylvestris and later confirmed in V. vinifera through analytical ultracentrifugation, small-angle X-ray scattering, and X-ray crystallography. rcsb.orgnih.gov This distinct architecture in plant DHDPS is believed to be important for optimizing protein dynamics. proquest.com
Cyanobacterial DHDPS: Studies on DHDPS from the cyanobacterium Anabaena variabilis have shown that it adopts the canonical bacterial "head-to-head" tetrameric architecture. nih.gov This suggests that the divergence in quaternary structure between bacterial and plant DHDPS occurred after the evolution of cyanobacteria. nih.gov
Dimeric DHDPS: Notably, some bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa, possess DHDPS enzymes that exist as dimers rather than tetramers. plos.orgplos.org
| Organism Type | DHDPS Quaternary Structure | Dimer-of-Dimers Arrangement |
| Most Bacteria | Homotetramer | Head-to-head |
| Plants | Homotetramer | Back-to-back |
| Cyanobacteria | Homotetramer | Head-to-head |
| Some Bacteria (S. aureus, P. aeruginosa) | Dimer | N/A |
Impact of Quaternary Structure on Catalysis and Allosteric Control
The quaternary structure of DHDPS is not merely a structural feature but is intimately linked to its function. The association of dimers to form a tetramer is thought to stabilize the active site configuration and restrict aberrant protein motions, thereby optimizing catalytic efficiency. nih.govplos.org Engineered dimeric versions of bacterial DHDPS have been shown to possess significantly reduced catalytic activity compared to the wild-type tetramer. researchgate.netplos.org
The allosteric regulation of DHDPS by lysine is also influenced by its quaternary structure. The allosteric binding site is located in a cleft at the tight-dimer interface. portlandpress.complos.org In plant DHDPS, the "back-to-back" arrangement places the allosteric sites in the interior of the tetramer. nih.gov The binding of lysine to this site induces conformational changes that are transmitted to the active site, leading to inhibition of the enzyme. nih.govnih.gov Mutations at the allosteric site can disrupt the quaternary structure and affect catalytic activity. For instance, mutations of asparagine-84 in Campylobacter jejuni DHDPS, a key residue in the lysine binding site, were found to disrupt the tetrameric structure in a concentration-dependent manner. nih.gov
Quaternary Structure and Oligomeric State of DHDPR
Similar to DHDPS, dihydrodipicolinate reductase (DHDPR) also exhibits diversity in its quaternary structure across different organisms.
Bacterial DHDPR: All bacterial DHDPR enzymes characterized to date exist as homotetramers. plos.org
Plant DHDPR: In contrast, DHDPR from the plant Arabidopsis thaliana has been unequivocally shown to exist as a dimer in solution, a finding supported by analytical ultracentrifugation and scattering data. plos.org While the exact arrangement of the dimeric protein is not fully resolved, ab initio modeling of X-ray scattering data suggests an elongated structure. plos.org Maize DHDPR has also been reported to be a dimer. plos.org
Cyanobacterial DHDPR: The DHDPR from the cyanobacterium Anabaena variabilis forms a tetramer, mirroring the structure of its bacterial counterparts. nih.gov
This divergence in the oligomeric state of DHDPR between bacteria and plants, with cyanobacteria sharing the bacterial form, further supports the idea that these structural differences arose after the evolutionary split between bacteria and plants. nih.gov
| Organism Type | DHDPR Quaternary Structure |
| Bacteria | Homotetramer |
| Plants (A. thaliana, Maize) | Dimer |
| Cyanobacteria | Homotetramer |
Active Site Architecture and Identification of Catalytic Residues
The active site of DHDPS is located within a (β/α)8-barrel, also known as a TIM-barrel, at the center of each monomer. nih.govportlandpress.complos.org Crucially, the formation of a functional active site requires the association of two monomers to form a tight dimer, as key catalytic residues are contributed by both subunits. plos.orgpublish.csiro.au
A key feature of the DHDPS active site is a catalytic triad (B1167595) composed of three conserved amino acid residues. nih.gov In E. coli DHDPS, this triad consists of Threonine-44 (Thr44), Tyrosine-107 (Tyr107), and Tyrosine-133 (Tyr133). nih.gov
Lysine-161 (Lys161): This residue is essential for forming a Schiff base with the first substrate, pyruvate (B1213749). nih.govebi.ac.uk
Threonine-44 (Thr44): This residue is part of a hydrogen-bonding network with Tyr133 and Tyr107, which is critical for Schiff base formation and the subsequent cyclization step. nih.govresearchgate.net The carboxyl group of the bound pyruvate orients towards Thr44 and Tyr133. nih.gov
Tyrosine-133 (Tyr133): This residue acts as a proton donor during the formation of the Schiff base and also accepts a proton while coordinating the amino group of the second substrate, (S)-aspartate β-semialdehyde ((S)-ASA). nih.gov
Tyrosine-107 (Tyr107): This residue from the adjacent monomer interdigitates across the dimer interface to complete the catalytic triad. nih.govplos.org
Arginine-138 (Arg138): Located at the entrance to the active site, this residue is involved in binding (S)-ASA. nih.govresearchgate.net
The active site architecture is highly conserved across different DHDPS enzymes, including those from thermophilic bacteria like T. maritima and archaea like Methanocaldococcus jannaschii. portlandpress.comnih.gov
The active site of DHDPR contains a consensus sequence that includes two histidine residues and a lysine residue, which are important for substrate stabilization during catalysis. escholarship.org In E. coli DHDPR, Histidine-159 acts as a catalytic acid, providing a proton to the reduced substrate. escholarship.org
Conformational Dynamics and Protein Flexibility in Enzyme Function
Proteins are not static entities; their function is intrinsically linked to their flexibility and conformational dynamics. elifesciences.orgfiveable.me This is particularly evident in the enzymes of the (S)-2,3-dihydrodipicolinate pathway.
Studies on DHDPS have shown that the tetrameric structure has likely evolved to restrict flexibility at the active site, thereby optimizing catalysis. plos.org Molecular dynamics simulations have revealed a stark contrast between the dynamics of tetrameric and dimeric forms of DHDPS. While the E. coli tetramer is relatively rigid, the dimeric forms (both a mutant E. coli dimer and the naturally dimeric MRSA DHDPS) exhibit high flexibility, leading to reorientation of the monomers within the dimer and increased flexibility at the tight-dimer interface. plos.org In the case of the inactive mutant E. coli dimer, this increased flexibility leads to disorder within the active site and deformation of critical catalytic residues. plos.org In contrast, the active MRSA dimer, despite its flexibility, maintains its catalytic geometry, likely due to a more extensive network of hydrogen bonds and electrostatic interactions at its tight-dimer interface. plos.org
The binding of substrates and allosteric inhibitors can also significantly alter the dynamics of DHDPS. For example, the binding of pyruvate has been shown to stabilize the tetrameric form of C. botulinum DHDPS. researchgate.net In Vitis vinifera DHDPS, the binding of the allosteric inhibitor lysine induces a conformational change in several residues within both the allosteric and active sites. nih.gov Molecular dynamics simulations have shown that upon lysine binding, a key catalytic residue, Tyr132, undergoes significant rotational motion, which is thought to attenuate the proton relay through the catalytic triad and thus inhibit the enzyme. nih.gov In Arabidopsis thaliana DHDPS, it has been suggested that lysine binding may alter the protein's dynamics rather than causing large conformational changes, leading to allosteric inhibition. plos.org
Ligand-Induced Conformational Changes and Stabilization
A primary example is dihydrodipicolinate synthase (DHDPS), the first enzyme in the pathway. acs.org The binding of the natural feedback inhibitor, (S)-lysine, to DHDPS induces notable conformational shifts. nih.gov In Campylobacter jejuni DHDPS, lysine binding at the allosteric sites, located at the tight interfaces between subunits, causes a counter-clockwise rotation of the AB dimer relative to the CD dimer of about 4°. acs.org This movement, although seemingly slight, contributes to the allosteric inhibition of the enzyme. acs.org Hydrogen/deuterium exchange mass spectrometry has further revealed that the binding of lysine and a potent inhibitor, bis-lysine, leads to a marked stabilization in segments around the allosteric sites. acs.org This suggests that allosteric control in C. jejuni DHDPS may be more reliant on changes in structural dynamics rather than a simple switch between active and inactive conformations. acs.org
Interestingly, studies on DHDPS from the plant Arabidopsis thaliana (At-DHDPS2) show that while (S)-lysine binds to a cleft between two monomers at the allosteric site, this binding is not accompanied by the large conformational changes observed in some bacterial counterparts. rcsb.orgplos.orgpdbj.org This has led to the proposal that changes in protein dynamics, rather than significant structural rearrangements, are the primary mechanism of allosteric inhibition in this isoform. rcsb.orgplos.orgpdbj.org In contrast, the crystal structure of DHDPS from Nicotiana sylvestris in the presence of L-lysine revealed substantial conformational changes, providing a structural basis for the strong inhibition observed in plant DHDPS enzymes. nih.gov
The second enzyme in the pathway, dihydrodipicolinate reductase (DHDPR), also undergoes significant ligand-induced conformational changes. DHDPR from Mycobacterium tuberculosis experiences a major conformational change upon binding its cofactor, NADH. nih.govresearchgate.net Structural studies of DHDPR from Paenisporosarcina sp. TG-14 have shown that the enzyme exists in an open conformation in its apo form and when bound to the inhibitor dipicolinate. nih.gov However, the binding of both the inhibitor and the cofactor NADPH induces a switch to a closed conformation, which is required for enzymatic activity. nih.gov This indicates that the binding of both substrate and nucleotide is necessary to trigger the catalytically competent closed state. nih.gov
Furthermore, the binding of coenzyme A (CoA) to tetrahydrodipicolinate N-succinyltransferase (DapD) from Pseudomonas aeruginosa induces a disorder-to-order transition in the enzyme. plos.org While no large-scale domain rearrangements are observed, the final 15 residues, which are unresolved in the apo-enzyme, become well-defined upon CoA binding. plos.org
Mutational studies have also provided insight into the relationship between ligand binding, conformational flexibility, and stability. Dimeric variants of E. coli DHDPS, created by mutating a key residue (Leu197) at the tetramerization interface, showed reduced enzyme activity and attenuated pyruvate binding. nih.gov Interestingly, these dimeric mutants were found with a trapped substrate analogue in the active site, suggesting that the tetrameric structure restricts motion and increases substrate specificity. nih.govrcsb.org Similarly, mutation of threonine 44 in E. coli DHDPS to serine resulted in increased active site flexibility, which facilitated the binding of a pyruvate analogue, α-ketoglutarate. pdbj.org This suggests that the wild-type enzyme has evolved a relatively rigid active site to maintain specificity for pyruvate. pdbj.org
The thermal stability of these enzymes can also be affected by ligand binding. While ligand binding typically stabilizes the native state of a protein, instances of destabilization have been observed. researchgate.net For example, in Candidatus Liberibacter solanacearum DHDPS, the presence of ligands leads to a substantial decrease in thermal stability compared to E. coli DHDPS. researchgate.net This phenomenon can be explained by the ligand preferentially binding to a less populated, intermediate, or denatured state of the enzyme. researchgate.net
Table 1: Summary of Ligand-Induced Conformational Changes in DHDPS
| Enzyme Source | Ligand | Observed Conformational Change/Effect | Reference(s) |
|---|---|---|---|
| Campylobacter jejuni | (S)-Lysine, bis-Lysine | ~4° counter-clockwise rotation of AB dimer relative to CD dimer; stabilization of allosteric site segments. | acs.org |
| Arabidopsis thaliana (At-DHDPS2) | (S)-Lysine | No significant large-scale conformational changes; suggests changes in protein dynamics. | rcsb.orgplos.orgpdbj.org |
| Nicotiana sylvestris | L-Lysine | Substantial conformational changes providing a basis for strong inhibition. | nih.gov |
| Bacillus anthracis | Pyruvate | Stabilization of the tetrameric structure. | nih.gov |
| Escherichia coli | Pyruvate | Covalent binding to active site lysine; high structural similarity to native enzyme. | nih.gov |
| Escherichia coli (dimeric mutant) | Substrate analogue | Trapping of analogue in the active site, suggesting increased flexibility. | nih.govrcsb.org |
| Vitis vinifera | Pyruvate | No significant change in secondary structure observed. | plos.org |
Table 2: Ligand-Induced Effects on Other Pathway Enzymes
| Enzyme | Enzyme Source | Ligand(s) | Observed Conformational Change/Effect | Reference(s) |
|---|---|---|---|---|
| Dihydrodipicolinate Reductase (DHDPR) | Mycobacterium tuberculosis | NADH | Major conformational change upon cofactor binding. | nih.govresearchgate.net |
| Dihydrodipicolinate Reductase (DHDPR) | Paenisporosarcina sp. TG-14 | Dipicolinate, NADPH | Binding of both inhibitor and cofactor induces a switch from an open to a closed conformation. | nih.gov |
| Tetrahydrodipicolinate N-Succinyltransferase (DapD) | Pseudomonas aeruginosa | Coenzyme A | Disorder-to-order transition in the C-terminal region. | plos.org |
Genetic and Transcriptional Regulation of Lysine Biosynthesis Pathway
RNA-Mediated Regulation (e.g., Riboswitches, L box elements)
In many bacteria, the expression of lysine (B10760008) biosynthesis genes is controlled at the level of the messenger RNA (mRNA) itself through structured cis-regulatory elements known as riboswitches.
A specific type of riboswitch, known as the LYS element or L box , is found in the 5' untranslated regions (5' UTRs) of genes involved in lysine biosynthesis and transport. nih.govnih.govresearchgate.net This RNA element functions as a direct sensor for the amino acid lysine. wikipedia.orgribocentre.org The binding of lysine to the L box induces a conformational change in the mRNA's secondary structure, which in turn modulates gene expression. wikipedia.orgribocentre.org
The mechanism of action for the lysine riboswitch differs between major bacterial groups:
Gram-positive bacteria (e.g., Bacillus subtilis) : The L box typically regulates gene expression via transcriptional attenuation . nih.gov In the absence of lysine, the leader RNA folds into an antiterminator structure, allowing transcription to proceed through the coding region of the gene. uni-goettingen.de When lysine is abundant, its binding to the L box stabilizes an alternative terminator hairpin structure, causing premature termination of transcription. nih.govuni-goettingen.depnas.org This mechanism is known to control the lysC gene in B. subtilis. nih.gov
Gram-negative bacteria (e.g., Escherichia coli) : In these organisms, the L box is thought to regulate gene expression at the level of translation initiation . nih.gov Lysine binding to the riboswitch is proposed to induce a structural change that sequesters the ribosome-binding site (Shine-Dalgarno sequence) within the mRNA's secondary structure, thereby preventing the ribosome from initiating translation. nih.govnih.govresearchgate.net
The lysine riboswitch is one of the largest and most complex riboswitches discovered, often featuring a five-way helical junction where lysine is bound. colorado.edu Mutations within these conserved L box regions can lead to the loss of lysine-dependent repression and result in the overexpression of lysine biosynthetic genes. nih.govpnas.org
Genome-Wide Analysis and Co-expression Networks of Pathway Genes
Advances in genomics and transcriptomics have enabled a system-level understanding of how lysine biosynthesis is regulated.
Plant Genomics : In maize (Zea mays), a genome-wide analysis identified the full complement of lysine biosynthesis pathway genes (LBPGs). plos.orgnih.gov By analyzing RNA-sequencing data across various stages of seed development, a co-expression network was built, revealing modules of genes that are coordinately regulated. nih.govnih.gov This network analysis identified 13 key transcription factors from six different families as potential "hub" regulators of these gene modules. nih.gov Similarly, in rice (Oryza sativa), modeling of the gene regulatory network using Bayesian networks pointed to the DAPF gene as a positive regulator of LYSA, a key gene in the pathway. mdpi.com Genome-wide association studies (GWAS) in rice have further identified specific genetic loci (QTNs) and candidate genes, such as OsAAP3 and OsDof3, that are associated with variations in lysine content. mdpi.com
Bacterial Comparative Genomics : Large-scale comparative genomics across thousands of bacterial genomes has been used to map the phylogenetic distribution of the lysine riboswitch. plos.org These studies confirmed that LYS elements are most prevalent in the phyla Firmicutes and Gammaproteobacteria. plos.org This approach has also successfully predicted and annotated new, previously uncharacterized lysine transporters by identifying genes consistently located downstream of LYS elements. nih.govnih.gov
Table 2: Summary of Genome-Wide Approaches to Lysine Regulation
| Approach | Organism(s) | Key Findings |
|---|---|---|
| Co-expression Network Analysis | Maize (Zea mays) | Identification of LBPG modules and hub transcription factors regulating them during seed development. nih.gov |
| Bayesian Network Modeling | Rice (Oryza sativa) | DAPF gene identified as a positive regulator of LYSA. mdpi.com |
| Genome-Wide Association Study (GWAS) | Rice (Oryza sativa) | Identification of QTNs and candidate genes (OsAAP3, OsDof3) linked to lysine accumulation. mdpi.com |
| Comparative Genomics | Bacteria | Mapped distribution of lysine riboswitches; predicted novel lysine transporters. nih.govplos.org |
Evolutionary Divergence in Regulatory Strategies Across Organisms
The regulation of lysine biosynthesis shows remarkable evolutionary plasticity, with different domains of life and even closely related species adopting distinct strategies.
Divergence in Pathways : The existence of two distinct lysine biosynthesis pathways—the diaminopimelate (DAP) pathway in most bacteria and plants, and the α-aminoadipate (AAA) pathway in fungi and some prokaryotes—is the most fundamental evolutionary divergence. nih.govnih.gov Genomic analyses suggest these pathways are evolutionarily unrelated; the DAP pathway enzymes show homology to those of arginine metabolism, while the AAA pathway enzymes are related to those in leucine (B10760876) biosynthesis. nih.govnisr.or.jp
Divergence in Regulation :
Prokaryotes : Regulation is highly varied. While many bacteria utilize the lysine riboswitch, its mechanism (transcriptional vs. translational attenuation) has diverged between Gram-positive and Gram-negative lineages. nih.gov Furthermore, many species supplement riboswitch control with protein-based transcriptional regulators, such as LysR in E. coli. nih.gov
Fungi : Significant regulatory rewiring has occurred even within the fungal kingdom. The shift from a dual-control system involving a specific activator (Lys14) and a general regulator (Gcn4) in S. cerevisiae to a more dominant, direct role for Gcn4 in C. albicans illustrates how regulatory networks can evolve. asm.org In C. albicans, the ancestral Lys14 regulator appears to have undergone neofunctionalization, acquiring a new role. asm.org
Plants : The regulation in plants like maize and rice is characterized by complex transcriptional networks. plos.orgmdpi.com While feedback inhibition of key enzymes by lysine is a conserved feature, the specific transcription factors and regulatory networks that control the expression of pathway genes have evolved to integrate with plant-specific developmental programs, such as seed development and storage protein accumulation. nih.govmdpi.com
This evolutionary divergence highlights how a fundamental metabolic pathway can be integrated into the unique biology of different organisms through the adaptation and rewiring of its genetic and transcriptional control systems.
Applied Research and Biotechnological Implications of the S 2,3 Dihydrodipicolinate Pathway
Targeting the Pathway for Herbicide Development
The diaminopimelate (DAP) pathway's presence in plants and absence in animals makes it an excellent target for herbicide development. elifesciences.orgbiorxiv.org Inhibiting lysine (B10760008) biosynthesis can curtail plant growth, and this strategy holds promise for creating herbicides with novel modes of action, which is urgently needed to combat the rise of herbicide-resistant weeds. nih.govpublish.csiro.au
Both DHDPS and DHDPR have been identified as potential herbicide targets. nih.govpublish.csiro.au A high-throughput screen identified the first class of plant DHDPS inhibitors, which demonstrated micromolar potency against Arabidopsis thaliana DHDPS isoforms. biorxiv.org X-ray crystallography revealed that these inhibitors bind to a novel, unexplored allosteric pocket within the DHDPS enzyme, a site that is highly conserved across various plant species, suggesting potential for broad-spectrum inhibition. biorxiv.org
One notable strategy has been the repurposing of a "failed" antibiotic scaffold into a herbicide. nih.gov An inhibitor of bacterial DHDPR, 2,6-pyridinedicarboxylic acid (2,6-PDC), which showed no antibacterial activity, was found to severely inhibit the germination of Arabidopsis thaliana. nih.gov This compound was confirmed to target plant DHDPR in vitro. nih.gov Subsequent synthesis of analogues led to compounds with improved efficacy against both monocotyledonous and dicotyledonous weeds, such as Lolium rigidum (rigid ryegrass) and Raphanus raphanistrum (wild radish). nih.gov
The compound (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2) was initially identified as a plant DHDPS inhibitor but was later found to also inhibit DHDPR, making it a dual-target herbicide candidate. publish.csiro.auelifesciences.org
The table below shows the inhibitory concentrations of various compounds against plant enzymes.
| Compound | Target Enzyme | Plant Species | IC₅₀ (µM) |
| MBDTA-1 | AtDHDPS1 | Arabidopsis thaliana | 126 ± 6.50 |
| MBDTA-2 | AtDHDPS1 | Arabidopsis thaliana | 63.3 ± 1.80 |
| MBDTA-1 | AtDHDPS2 | Arabidopsis thaliana | 116 ± 5.20 |
| MBDTA-2 | AtDHDPS2 | Arabidopsis thaliana | 64.0 ± 1.00 |
| 2,6-PDC | AtDHDPR1 | Arabidopsis thaliana | 140 |
| 2,6-PDC | AtDHDPR2 | Arabidopsis thaliana | 470 |
| MBDTA-2 | AtDHDPR1 | Arabidopsis thaliana | 6.92 ± 0.92 |
| MBDTA-2 | AtDHDPR2 | Arabidopsis thaliana | 8.58 ± 1.19 |
| Data sourced from studies on plant DHDPS and DHDPR inhibitors. nih.govbiorxiv.orgelifesciences.org |
Metabolic Engineering Strategies for Enhanced Lysine Production in Crops
Lysine is an essential amino acid for humans and livestock, but it is often a limiting nutrient in major cereal crops like rice, maize, and wheat. publish.csiro.ausemanticscholar.org Metabolic engineering offers powerful tools to increase the lysine content in these crops, thereby enhancing their nutritional value. semanticscholar.orgnih.gov The primary strategies involve increasing the metabolic flux through the lysine biosynthesis pathway. nih.gov
A key strategy to boost lysine production is the genetic manipulation of the enzymes involved in its synthesis. frontiersin.org This often involves the overexpression of rate-limiting enzymes to push the metabolic pathway towards lysine accumulation. nih.gov
Plants typically have two genes encoding DHDPS, and both DHDPS and aspartate kinase (AK) are subject to feedback inhibition by lysine, which naturally regulates its production. publish.csiro.aunih.gov To overcome this, scientists have focused on overexpressing versions of these enzymes that are resistant to this feedback inhibition. semanticscholar.orgmdpi.com
In rice, modifying the endogenous AK and DHDPS genes has led to significant increases in free lysine content. semanticscholar.org For instance, a single amino acid mutation in DHDPS resulted in a transgenic rice line with a 21.7-fold increase in free lysine in mature seeds. semanticscholar.org A combined approach, simultaneously expressing modified versions of both AK and DHDPS while also inhibiting the enzyme responsible for lysine breakdown (lysine ketoglutaric acid reductase/saccharopine dehydrogenase), resulted in transgenic rice with up to a 58.5-fold increase in free lysine levels compared to wild-type plants. semanticscholar.org These genetic modifications have been shown to be effective without negatively impacting the plant's growth, development, or seed appearance. semanticscholar.org
Similar strategies have been successfully applied in microorganisms like Corynebacterium glutamicum and Escherichia coli for the industrial-scale production of lysine. frontiersin.orgmdpi.comsci-hub.box Overexpression of feedback-resistant aspartokinase and dihydrodipicolinate synthase is a common and effective method to significantly enhance lysine yields in these bacterial fermentation systems. frontiersin.orgnih.gov
Modification of Feedback Inhibition for Increased Flux
A critical strategy in the metabolic engineering of the (S)-2,3-dihydrodipicolinate pathway for enhanced lysine production is the alleviation of feedback inhibition. researchgate.net Key enzymes in this pathway, notably aspartate kinase (AK) and dihydrodipicolinate synthase (DHDPS), are naturally regulated by the end-product, L-lysine. researchgate.netnih.gov High concentrations of lysine inhibit the activity of these enzymes, thereby controlling the metabolic flux and preventing over-accumulation. bioone.org To increase the production of this compound and, consequently, lysine, researchers have focused on modifying these enzymes to render them insensitive to lysine's inhibitory effects. researchgate.netfrontiersin.org
The primary approach to overcoming feedback inhibition is through protein engineering, specifically by introducing mutations into the genes encoding these regulatory enzymes. frontiersin.orgscialert.net These mutations are often targeted to the allosteric sites of the enzymes, which are the binding sites for the inhibitor (lysine). bioone.org By altering these sites, the enzyme's affinity for the inhibitor is reduced or eliminated, while its catalytic activity is maintained. nih.gov
Aspartate Kinase (AK) Modification
Aspartate kinase is a principal regulatory enzyme in the biosynthesis of aspartate-derived amino acids, including lysine, threonine, and methionine. asm.orguniprot.org In many organisms, its activity is subject to feedback inhibition by lysine. bioone.org Several studies have demonstrated that mutations in the lysC gene, which encodes aspartate kinase, can lead to a feedback-resistant enzyme and increased lysine production. frontiersin.orgscialert.net
For instance, in Corynebacterium glutamicum, a bacterium widely used for industrial lysine production, site-directed mutagenesis of the lysC gene has been successfully employed. scialert.netresearchgate.net A specific point mutation replacing the codon TCC with GTC in the region coding for the regulatory β-subunit of aspartate kinase resulted in an enzyme that was deregulated from feedback inhibition. scialert.net This modification led to a significant increase in lysine yield, with the recombinant mutant producing approximately 4.2 g/L more lysine than the wild-type strain. scialert.netresearchgate.net Similarly, in Escherichia coli, constructing a feedback-resistant mutant of lysC and overexpressing it has been shown to alleviate feedback inhibition and boost lysine production. frontiersin.org
In plants, researchers have also targeted AK to enhance lysine content. In maize, two dominant mutations, Ask1-LT19 and Ask2-LT20, conferred resistance to lysine inhibition. nih.gov The wild-type maize AK required 10 µM L-lysine for 50% inhibition, whereas the AK from the heterozygous Ask and homozygous Ask2 mutants required 25 µM and 760 µM of lysine, respectively, for the same level of inhibition. nih.gov This reduced sensitivity in the Ask2 mutant resulted in a 10-fold increase in free lysine in kernels. nih.gov In rice, single amino acid substitutions in AK, such as a threonine to methionine change at position 448 (AK1) or a serine to leucine (B10760876) substitution at residue 449 (AK2), rendered the enzyme insensitive to a lysine analog at concentrations up to 12 mM. nih.govsemanticscholar.orgnih.gov Transgenic rice expressing the AK2 mutant showed a 6.6-fold increase in free lysine in mature seeds. nih.gov
Dihydrodipicolinate Synthase (DHDPS) Modification
Dihydrodipicolinate synthase catalyzes the first committed step in the lysine-specific branch of the aspartate pathway and is a major point of regulation through feedback inhibition by lysine. researchgate.netbioone.org Modifying DHDPS to be insensitive to lysine is a crucial step for increasing metabolic flux towards this compound. researchgate.net
In various plants, the introduction of a feedback-insensitive DHDPS has led to significant increases in lysine accumulation. bioone.org For example, expressing a feedback-insensitive DHDPS from Corynebacterium glutamicum (cordapA gene) in maize line LY038 resulted in elevated levels of free lysine. cogem.net The bacterial DHDPS is significantly less sensitive to lysine inhibition than the native maize enzyme. researchgate.netcogem.net
Site-directed mutagenesis has also been used to create lysine-insensitive DHDPS in plants. In Camelina sativa, introducing mutations found in lysine-desensitized DHDPS isoforms from other plants, such as W53R from Arabidopsis thaliana, N80I from tobacco, and E84K from maize, decreased the enzyme's sensitivity to lysine. researchgate.netisaaa.org The most effective single mutation, W53R, resulted in a DHDPS variant that was not inhibited by up to 1 mM of free lysine, and transgenic lines expressing this modified enzyme showed a 7.6% to 13.2% increase in seed lysine content. researchgate.netnih.gov
In rice, a single amino acid substitution (Ser to Asn at residue 124) in DHDPS (DHDPS1) made the enzyme insensitive to a lysine analog. nih.gov Transgenic rice expressing this mutant DHDPS1 exhibited a remarkable 21.7-fold increase in free lysine in mature seeds compared to wild-type rice. nih.gov
Synergistic Effects of Modifying Multiple Enzymes
A particularly effective strategy involves the simultaneous modification of both aspartate kinase and dihydrodipicolinate synthase. nih.gov By removing the two primary feedback inhibition checkpoints in the pathway, a much greater flux towards lysine synthesis can be achieved.
In a study on rice, plants were engineered to co-express both the modified AK2 and DHDPS1 enzymes. nih.gov This, combined with the inhibition of lysine catabolism, resulted in a dramatic increase in free lysine levels in transgenic rice lines, reaching up to 58.5-fold higher concentrations than in wild-type plants. nih.govsemanticscholar.org This synergistic effect highlights the importance of a multi-targeted approach to effectively deregulate the biosynthetic pathway and maximize the production of the desired compound.
The following table summarizes the effects of various mutations on enzyme feedback inhibition and the resulting increase in lysine production.
| Organism | Enzyme | Mutation Details | Effect on Feedback Inhibition | Fold Increase in Lysine |
| Corynebacterium glutamicum | Aspartate Kinase | Replacement of TCC codon with GTC in the β-subunit | Deregulated from feedback inhibition | ~4.2 g/L increase over wild-type scialert.netresearchgate.net |
| Zea mays (Maize) | Aspartate Kinase | Ask2 mutant | 50% inhibition required 760 µM lysine (vs. 10 µM in wild-type) nih.gov | 10-fold nih.gov |
| Oryza sativa (Rice) | Aspartate Kinase | AK2 (Ser449Leu) | Insensitive to 12 mM lysine analog nih.govsemanticscholar.orgnih.gov | 6.6-fold nih.gov |
| Oryza sativa (Rice) | DHDPS | DHDPS1 (Ser124Asn) | Insensitive to 12 mM lysine analog nih.gov | 21.7-fold nih.gov |
| Oryza sativa (Rice) | AK and DHDPS | Co-expression of AK2 and DHDPS1 mutants | Synergistic deregulation | Up to 58.5-fold nih.govsemanticscholar.org |
| Camelina sativa | DHDPS | W53R | Not inhibited by up to 1 mM free lysine researchgate.netnih.gov | 7.6% - 13.2% researchgate.netisaaa.org |
Advanced Methodological Approaches in S 2,3 Dihydrodipicolinate Research
X-ray Crystallography for High-Resolution Structural Elucidation
X-ray crystallography has been a cornerstone in revealing the three-dimensional architecture of dihydrodipicolinate synthase (DHDPS) from various organisms, providing a static yet detailed snapshot of the enzyme's atomic arrangement. This high-resolution structural information is fundamental to understanding its catalytic mechanism and its interactions with substrates and inhibitors.
Crystal structures of DHDPS have been determined for numerous species, including Escherichia coli, Bacillus anthracis, Vitis vinifera, and Methanocaldococcus jannaschii. nih.govnih.govresearchgate.net These studies have consistently shown that DHDPS typically exists as a homotetramer, which can be described as a 'dimer of dimers'. plos.orgnih.gov Each monomer is comprised of a (β/α)₈-barrel, a common protein fold. nih.gov The active site is located at the interface of a "tight" dimer, where residues from both monomers contribute to the catalytic machinery. nih.gov
A significant breakthrough was the determination of the high-resolution structure of E. coli DHDPS with its first substrate, pyruvate (B1213749), bound in the active site. nih.goviucr.orgebi.ac.uk This structure, solved at 2.0 Å resolution, revealed the precise interactions between the enzyme and pyruvate, including the formation of a Schiff base with a conserved lysine (B10760008) residue (Lys161 in E. coli). nih.gov Further crystallographic studies have captured the enzyme in complex with substrate analogs and the feedback inhibitor (S)-lysine, providing critical information about substrate specificity and the mechanism of allosteric regulation. researchgate.netnih.govuniprot.org For instance, the structure of DHDPS from Vitis vinifera co-crystallized with (S)-lysine identified the allosteric binding site at a cleft between two monomers. researchgate.net
The resolution of these crystal structures is a key determinant of their utility. High-resolution data allows for the precise modeling of amino acid side chains, the identification of bound water molecules, and a more accurate understanding of the geometry of the active and allosteric sites.
Table 1: Selected High-Resolution Crystal Structures of Dihydrodipicolinate Synthase (DHDPS)
| PDB ID | Organism | Resolution (Å) | Ligand(s) | Key Findings | Reference |
| 3DU0 | Escherichia coli | 2.0 | Pyruvate | Revealed the binding mode of the first substrate in the active site. | nih.govebi.ac.uk |
| 1YXD | Escherichia coli | 1.9 | (S)-lysine | Showed features of biological significance in the inhibitor-bound form. | uniprot.orgosdd.net |
| 3TUU | Vitis vinifera | Not specified | Pyruvate | Demonstrated an alternative 'back-to-back' tetrameric architecture compared to bacterial DHDPS. | nih.govplos.org |
| 3HIJ | Bacillus anthracis | Not specified | Pyruvate | Showed a 'head-to-head' tetrameric conformation. | nih.gov |
| 1S5V | Escherichia coli | 2.35 | None (Y107F mutant) | Investigated the role of a proposed catalytic triad (B1167595) residue. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Mechanism and Product Identity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for investigating the dynamic aspects of the DHDPS reaction, complementing the static pictures provided by X-ray crystallography. A pivotal contribution of NMR was the definitive identification of the enzymatic product. nih.gov
Initially, the product of the DHDPS-catalyzed reaction was thought to be (S)-2,3-dihydrodipicolinate. However, NMR studies demonstrated that the actual product is the unstable intermediate, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). nih.govacs.orgacs.org This compound subsequently dehydrates, either spontaneously or enzymatically, to form this compound. Further NMR investigations have suggested that the subsequent enzyme in the pathway, dihydrodipicolinate reductase (DHDPR), may also possess this dehydratase activity. acs.orgnih.gov
NMR has also been employed to probe the substrate specificity of DHDPS. These studies have shown that some pyruvate analogues, previously considered only as inhibitors, are in fact turned over by the enzyme to form products. acs.orgnih.govacs.org By following the chemical shifts of specific nuclei over time, researchers can monitor the progress of the reaction and identify the formation of new chemical species. Two-dimensional NMR techniques, such as COSY, NOESY, HSQC, and HMBC, have been crucial in elucidating the structure of the reaction products. acs.org
Furthermore, NMR has been used to study the interaction of DHDPS with its substrates and inhibitors without the need for crystallization. For instance, NMR data, in conjunction with other biophysical methods, were used to demonstrate that the active site lysine (Lys161) in E. coli DHDPS, while important, is not absolutely essential for catalysis. nih.gov
Molecular Dynamics (MD) Simulations for Investigating Protein Dynamics and Ligand Binding
Molecular dynamics (MD) simulations offer a computational lens to explore the flexibility and dynamic behavior of DHDPS, providing insights that are often inaccessible through experimental methods alone. These simulations model the movement of atoms and molecules over time, allowing for the investigation of conformational changes, ligand binding pathways, and the role of protein dynamics in catalysis and regulation.
MD simulations have been instrumental in comparing the dynamics of different oligomeric forms of DHDPS. For example, comparative simulations of the tetrameric and dimeric forms of E. coli DHDPS, as well as the naturally dimeric DHDPS from methicillin-resistant Staphylococcus aureus (MRSA), revealed significant differences in their flexibility. plos.org The tetrameric E. coli enzyme was found to be relatively rigid, whereas the dimeric forms exhibited higher flexibility, which in the case of the E. coli dimer mutant, led to a disordered active site. plos.org This supports the hypothesis that the tetrameric structure evolved to optimize the dynamics and maintain the catalytic geometry of the active site. plos.org
Simulations have also been used to map the binding pathway of the substrate, pyruvate, to the DHDPS active site. plos.orgusask.ca These studies have identified key residues, such as the highly conserved Arg140 in S. aureus DHDPS, that play a pivotal role in guiding the substrate from the solvent into the active site. plos.orglatrobe.edu.au The simulations have revealed the existence of metastable intermediate states along the binding pathway, providing a more detailed understanding of the enzyme-substrate interaction. plos.orglatrobe.edu.ausemanticscholar.org This dynamic information is crucial for the rational design of more effective inhibitors that could target these transient states. plos.orgusask.ca
Analytical Ultracentrifugation (AUC) and Small-Angle X-ray Scattering (SAXS) for Solution Structure Analysis
While X-ray crystallography provides high-resolution structural data, it requires the protein to be in a crystalline state, which may not always represent its native conformation in solution. Analytical ultracentrifugation (AUC) and small-angle X-ray scattering (SAXS) are powerful biophysical techniques used to study the size, shape, and oligomeric state of macromolecules like DHDPS in their solution state.
AUC, particularly through sedimentation velocity experiments, has been used to determine the quaternary structure of DHDPS from various species in aqueous solution. plos.orgresearchgate.net For example, AUC studies confirmed that DHDPS from Vitis vinifera exists as a tetramer in solution. nih.govplos.org These experiments measure the rate at which a molecule sediments under a strong centrifugal force, which is dependent on its mass and shape. This information allows for the determination of the sedimentation coefficient and, consequently, the oligomeric state of the enzyme. plos.org AUC has also been used to demonstrate that the presence of the substrate pyruvate can stabilize the tetrameric form of DHDPS from Bacillus anthracis. pdbj.org
Together, AUC and SAXS provide crucial information about the solution behavior of DHDPS, complementing the high-resolution data from crystallography and offering a more complete picture of the enzyme's structure. nih.govresearchgate.net
Table 2: Hydrodynamic and Solution Scattering Properties of DHDPS from Vitis vinifera
| Technique | Parameter | Value | Significance | Reference |
| Analytical Ultracentrifugation (Sedimentation Velocity) | Sedimentation Coefficient (s₂₀,w) | 7.3 S | Indicative of a tetramer in solution. | nih.gov |
| Small-Angle X-ray Scattering (SAXS) | Radius of Gyration (Rg) | 35.2 Å | Provides information on the overall size of the enzyme in solution. | nih.govplos.org |
| Small-Angle X-ray Scattering (SAXS) | Maximum Dimension (Dmax) | 100 Å | Represents the longest distance within the scattering particle. | nih.gov |
Site-Directed Mutagenesis for Functional Characterization of Active Site and Allosteric Residues
Site-directed mutagenesis is a powerful technique that allows researchers to make specific changes to the amino acid sequence of a protein. By substituting individual amino acids and then analyzing the kinetic and structural properties of the resulting mutant enzyme, the functional role of specific residues in catalysis, substrate binding, and allosteric regulation can be elucidated.
This approach has been extensively applied to DHDPS to test hypotheses about its catalytic mechanism. A proposed catalytic triad of Tyr133, Thr44, and Tyr107 (in E. coli DHDPS) was investigated by mutating these residues. nih.gov The resulting mutants, DHDPS-Y133F, DHDPS-T44V, and DHDPS-Y107F, all showed substantially reduced catalytic activity, providing strong evidence for the involvement of this triad in the enzyme's proton shuttle system. nih.govcanterbury.ac.nz Crystal structures of these mutants revealed only minor structural changes, suggesting that the loss of activity was due to the functional alteration rather than a major structural disruption. nih.govcanterbury.ac.nz
The role of the "essential" active-site lysine (Lys161 in E. coli), which forms a Schiff base with pyruvate, has also been probed by site-directed mutagenesis. nih.gov Surprisingly, mutants K161A and K161R retained some catalytic activity, indicating that while this lysine is important, it is not absolutely essential for catalysis. nih.gov
Site-directed mutagenesis has also been crucial in identifying residues involved in allosteric regulation by (S)-lysine. publish.csiro.au Studies on plant DHDPS have identified several conserved residues in the allosteric binding pocket. publish.csiro.au Mutations in these residues can alter the enzyme's sensitivity to lysine inhibition, helping to map the allosteric communication pathway from the regulatory site to the active site. canterbury.ac.nzpublish.csiro.au For example, mutation of Trp116, a residue in the allosteric pocket, affects the enzyme's response to lysine. publish.csiro.au
Table 3: Kinetic Parameters of Site-Directed Mutants of E. coli DHDPS
| Mutant | kcat (s⁻¹) | KM (Pyruvate) (mM) | KM ((S)-ASA) (mM) | Fold Decrease in kcat | Reference |
| Wild-type | 45 ± 3 | 0.15 ± 0.01 | 0.12 ± 0.01 | - | nih.gov |
| K161A | 0.06 ± 0.02 | 0.45 ± 0.04 | 0.23 ± 0.02 | ~750 | nih.gov |
| K161R | 0.16 ± 0.06 | 0.57 ± 0.06 | 0.12 ± 0.01 | ~280 | nih.gov |
| T44V | ~0.045 (0.1% of wild-type) | Not specified | Not specified | ~1000 | pdbj.org |
| T44S | ~3.6 (8% of wild-type) | Not specified | Not specified | ~12.5 | pdbj.org |
Advanced Enzymatic Assays and Kinetic Characterization Techniques
A thorough understanding of the DHDPS reaction requires detailed kinetic characterization using advanced enzymatic assays. These assays allow for the determination of key kinetic parameters such as the Michaelis constant (Kм), the catalytic rate constant (kcat), and the inhibition constant (Ki), which are essential for describing the efficiency and regulation of the enzyme.
The kinetic mechanism of DHDPS has been characterized as a Ping-Pong type, where one substrate binds and a product is released before the second substrate binds. canterbury.ac.nz This has been determined through steady-state kinetic analyses, varying the concentrations of both substrates, pyruvate and (S)-aspartate-β-semialdehyde ((S)-ASA), and monitoring the reaction rate. canterbury.ac.nz
Coupled assays are often employed to monitor the DHDPS reaction, as its product is unstable. In a common setup, DHDPS is coupled with the subsequent enzyme in the pathway, dihydrodipicolinate reductase (DHDPR). The consumption of the DHDPR cofactor, NADH or NADPH, can be continuously monitored by the decrease in absorbance at 340 nm. nih.govacs.orgplos.org
The allosteric inhibition of DHDPS by (S)-lysine has been extensively studied through kinetic assays. These studies have determined the half-maximal inhibitory concentration (IC₅₀) for lysine in DHDPS from different species, revealing that plant enzymes are generally much more sensitive to lysine inhibition than their bacterial counterparts. nih.govnih.gov These kinetic data are crucial for understanding the regulation of the lysine biosynthetic pathway and for the development of species-specific inhibitors. nih.govresearchgate.net
Q & A
Basic: What experimental approaches are used to determine the enzymatic activity of dihydrodipicolinate reductase (DapB) on (S)-2,3-dihydrodipicolinate?
Methodological Answer:
Enzymatic activity of DapB is typically assayed by monitoring NAD(P)H oxidation spectrophotometrically at 340 nm. The reaction mixture includes purified DapB, this compound, NAD(P)H, and buffer (e.g., Tris-HCl, pH 8.0). Controls without substrate or enzyme are essential to validate specificity. Kinetic parameters (, ) are derived using Michaelis-Menten plots .
Advanced: How can researchers resolve contradictions in substrate specificity for dihydrodipicolinate reductase (EC 1.3.1.26)?
Methodological Answer:
Contradictions (e.g., whether the substrate is this compound or its hydrated form) require multi-modal validation:
- Isotopic labeling : Track substrate conversion using -labeled intermediates and NMR to identify products .
- Structural studies : Compare enzyme-substrate binding via X-ray crystallography or cryo-EM with both proposed substrates .
- Enzyme kinetics : Assess catalytic efficiency () under varying pH and cofactor conditions to distinguish mechanistic pathways .
Basic: Which analytical techniques confirm the identity of this compound in enzymatic reaction mixtures?
Methodological Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) separates this compound from intermediates.
- Mass spectrometry (MS) : High-resolution MS (e.g., LC-ESI-QTOF) validates molecular mass (; theoretical m/z 172.06) .
- NMR : - and -NMR profiles (e.g., δ 2.8–3.2 ppm for dihydropyridine protons) confirm structural integrity .
Advanced: How to design experiments investigating the allosteric regulation of dihydrodipicolinate synthase (DHDPS)?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding affinities between DHDPS and allosteric modulators (e.g., lysine) by measuring heat changes .
- Site-directed mutagenesis : Modify putative allosteric sites (e.g., Lys161 in E. coli DHDPS) and compare kinetic parameters to wild-type enzymes .
- X-ray crystallography : Resolve conformational changes in DHDPS tetramers upon ligand binding to identify regulatory domains .
Basic: What controls are essential for DHDPS activity assays to ensure data reliability?
Methodological Answer:
- Negative controls : Omit substrates (ASA or pyruvate) or enzyme to rule out non-specific NADH oxidation.
- Inhibitor controls : Use competitive inhibitors (e.g., diketopimelic acid derivatives) to validate specificity .
- Heat-inactivated enzyme : Confirm that activity loss is due to enzyme denaturation, not assay artifacts .
Advanced: How does the quaternary structure of DHDPS influence its catalytic efficiency and regulatory mechanisms?
Methodological Answer:
- Sedimentation velocity analysis : Determine oligomeric states (tetramer vs. dimer) under varying pH or ionic strength to correlate structure with activity .
- Cryo-EM/X-ray crystallography : Resolve intersubunit interactions (e.g., hydrogen bonds between β-sheets) critical for active-site alignment .
- Mutagenesis of interface residues : Disrupt oligomerization (e.g., Arg138→Ala in N. sylvestris DHDPS) and assess impacts on and feedback inhibition .
Basic: How to troubleshoot unexpected product formation in DHDPS-catalyzed reactions?
Methodological Answer:
- Thin-layer chromatography (TLC) : Compare reaction products against synthetic standards (e.g., this compound, tetrahydrodipicolinate) .
- Enzyme kinetics under anaerobic conditions : Rule out non-enzymatic oxidation of intermediates .
- Substrate purity validation : Use LC-MS to ensure ASA and pyruvate are free of contaminants (e.g., pyruvate aldol condensation byproducts) .
Advanced: What computational tools are used to model the evolutionary conservation of DHDPS across bacterial and plant lineages?
Methodological Answer:
- Phylogenetic analysis : Construct maximum-likelihood trees (e.g., RAxML) using DHDPS sequences from E. coli, M. tuberculosis, and Arabidopsis .
- Conserved motif identification : Apply MEME Suite to detect signature patterns (e.g., substrate-binding regions like E-x-H-x(3)-K) .
- Molecular dynamics simulations : Compare flexibility of active-site loops (e.g., residues 90–110 in E. coli DHDPS) to infer functional divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
